Pinostrobin

Vue d'ensemble

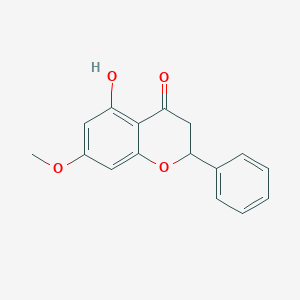

Description

5-Hydroxy-7-methoxyflavanone is a naturally occurring flavonoid found in various plants, including fingerroot (Boesenbergia rotunda) and propolis. It is known for its extensive pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties . The compound has a molecular formula of C16H14O4 and a molecular weight of 270.28 daltons .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

5-Hydroxy-7-methoxyflavanone can be synthesized through several methods. One common approach involves the reaction of a starting material with prenyl bromide in the presence of anhydrous potassium carbonate (K2CO3) . Another method includes sodium hydroxide degeneration, adsorption and desorption of polyamide resins, and alcohol crystallization to obtain high-purity pinostrobin .

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources such as the leaves of Carya cathayensis. The process includes steps like sodium hydroxide degeneration, adsorption and desorption of polyamide resins, and alcohol crystallization .

Analyse Des Réactions Chimiques

Types of Reactions

5-Hydroxy-7-methoxyflavanone undergoes various chemical reactions, including:

Oxidation: 5-Hydroxy-7-methoxyflavanone can be oxidized to form different products.

Reduction: It can be reduced under specific conditions.

Substitution: 5-Hydroxy-7-methoxyflavanone can undergo substitution reactions, such as ethylation and allylation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride can be used.

Substitution: Reagents such as prenyl bromide and anhydrous potassium carbonate are used for substitution reactions.

Major Products Formed

Oxidation: Various oxidized derivatives.

Reduction: Reduced forms of pinostrobin.

Substitution: Products like 5-allyloxy-7-methoxyflavanone and 6-allyl-7-methoxyflavanone.

Applications De Recherche Scientifique

5-Hydroxy-7-methoxyflavanone has a wide range of scientific research applications:

Chemistry: Used as a model compound in various chemical reactions and studies.

Biology: Studied for its effects on cellular processes, including adipogenesis and apoptosis

Medicine: Investigated for its potential in treating diseases such as cancer, obesity, and inflammation

Industry: Utilized in the development of pharmaceuticals and nutraceuticals

Mécanisme D'action

5-Hydroxy-7-methoxyflavanone exerts its effects through various molecular targets and pathways:

Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.

Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines.

Anticancer Activity: Induces apoptosis in cancer cells through pathways involving ataxia-telangiectasia mutated kinase and p53 signaling.

Lipid Metabolism: Modulates lipid metabolism by affecting proteins like C/EBPα, PPARγ, and SREBP-1c.

Comparaison Avec Des Composés Similaires

5-Hydroxy-7-methoxyflavanone is often compared with other flavonoids such as:

Pinocembrin: Similar in structure but differs in its biological activities.

5-Hydroxy-7-methoxyflavanone Chalcone: A structurally related compound with distinct anti-adipogenic activity

Similar Compounds

- Pinocembrin

- 5-Hydroxy-7-methoxyflavanone Chalcone

- Pandurantin A

5-Hydroxy-7-methoxyflavanone stands out due to its unique combination of pharmacological activities and its potential for therapeutic applications .

Activité Biologique

Pinostrobin, a flavanone primarily found in the heartwood of Pinus strobus and various other plants, has garnered significant attention due to its diverse biological activities. This article delves into the pharmacological effects, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings.

Chemical Structure and Sources

This compound is a dietary bioflavonoid characterized by its unique chemical structure that contributes to its biological activities. It can be extracted from several natural sources, including:

- Boesenbergia rotunda (fingerroot)

- Cajanus cajan (pigeon pea)

- Renealmia alpinia

- Piper species (e.g., Piper ecuadorense, Piper hispidum)

These plants not only provide this compound but also other flavonoids that may enhance its effects .

Pharmacological Activities

This compound exhibits a wide range of pharmacological activities, including:

- Antioxidant Activity : this compound scavenges free radicals and enhances cellular antioxidant defenses, which may protect against oxidative stress-related diseases .

- Anti-inflammatory Effects : Studies indicate that this compound can inhibit inflammation through various pathways, including the downregulation of pro-inflammatory cytokines .

- Anticancer Properties : Research has shown that this compound inhibits the migration of breast cancer cells by disrupting focal adhesion formation, suggesting its potential as an anti-cancer agent . Additionally, it demonstrates anti-leukemic activity .

- Antimicrobial Activity : this compound has shown efficacy against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) . Its antimicrobial properties are attributed to its ability to disrupt bacterial cell membranes and inhibit growth.

The biological activity of this compound is mediated through several mechanisms:

- Inhibition of Signaling Pathways : this compound inhibits sodium channels and Ca signaling pathways, which are crucial for various cellular processes .

- Regulation of Gene Expression : It affects the expression of adipogenic transcription factors and downregulates key signaling pathways such as Akt and MAPK during adipogenesis .

- Metabolism and Distribution : Pharmacokinetic studies reveal that this compound is extensively distributed in tissues after oral administration, with significant presence in the gastrointestinal tract. It undergoes metabolism primarily through hydroxylation and glucuronidation .

Table 1: Summary of Biological Activities of this compound

Detailed Research Findings

- Adipogenic Suppression : A study demonstrated that this compound suppresses adipogenesis in 3T3-L1 pre-adipocytes by inhibiting the expression of adipogenic markers and affecting key signaling pathways involved in fat cell differentiation .

- Analgesic Effects : In experimental models, this compound exhibited analgesic activity, which was enhanced when included in cyclodextrin complexes, improving its solubility and bioavailability .

- Dermal Applications : this compound's anti-inflammatory properties have been evaluated for potential use in dermatological formulations, showing promise in reducing edema and pain associated with skin inflammation .

Propriétés

Numéro CAS |

480-37-5 |

|---|---|

Formule moléculaire |

C16H14O4 |

Poids moléculaire |

270.28 g/mol |

Nom IUPAC |

(2R)-5-hydroxy-7-methoxy-2-phenyl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C16H14O4/c1-19-11-7-12(17)16-13(18)9-14(20-15(16)8-11)10-5-3-2-4-6-10/h2-8,14,17H,9H2,1H3/t14-/m1/s1 |

Clé InChI |

ORJDDOBAOGKRJV-CQSZACIVSA-N |

SMILES |

COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=CC=C3)O |

SMILES isomérique |

COC1=CC(=C2C(=O)C[C@@H](OC2=C1)C3=CC=CC=C3)O |

SMILES canonique |

COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=CC=C3)O |

Key on ui other cas no. |

480-37-5 |

Pictogrammes |

Irritant |

Synonymes |

5-Hydroxy-7-methoxyflavanone; Pinocembrin-7-methyl ether; 7-Methoxy-5-hydroxyflavanone; Pinocembrin-7-methyl ether |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.